molecular formula C14H19N3O B7457378 N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide

N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide

Cat. No. B7457378
M. Wt: 245.32 g/mol
InChI Key: JOTWBXIDUFXTBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a potent and selective inhibitor of protein kinase Mζ (PKMζ), which is a critical enzyme involved in long-term memory formation and maintenance. The use of CPP has provided valuable insights into the molecular mechanisms underlying memory formation and has potential applications in the treatment of memory-related disorders.

Mechanism of Action

N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide acts as a potent and selective inhibitor of PKMζ, which is a critical enzyme involved in the maintenance of long-term memory. PKMζ is a persistently active form of protein kinase C (PKC) that is synthesized locally at the synapse in response to synaptic activity. PKMζ is thought to regulate the persistence of synaptic plasticity and the maintenance of long-term memory by phosphorylating key synaptic proteins.
Biochemical and Physiological Effects:
The selective inhibition of PKMζ by N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide has been shown to impair the formation and maintenance of long-term memory in various animal models. N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide has also been shown to reduce the persistence of long-term potentiation (LTP), a form of synaptic plasticity that is thought to underlie the formation and maintenance of long-term memory. N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide has also been shown to regulate dendritic spine morphology by reducing the number and size of dendritic spines.

Advantages and Limitations for Lab Experiments

The advantages of using N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide in lab experiments include its potency and selectivity for PKMζ, which allows for the specific inhibition of PKMζ without affecting other PKC isoforms. The limitations of using N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide in lab experiments include its potential toxicity and the need for careful dosing to avoid off-target effects.

Future Directions

There are several future directions for research involving N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide. One direction is to investigate the potential therapeutic applications of N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide in the treatment of memory-related disorders, such as Alzheimer's disease. Another direction is to investigate the role of PKMζ in other forms of synaptic plasticity and learning, such as fear conditioning and spatial learning. Additionally, the development of new and more potent inhibitors of PKMζ may provide valuable tools for studying the molecular mechanisms underlying memory formation and maintenance.

Synthesis Methods

N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide can be synthesized using several methods, including the reaction of 6-bromo-3-pyridylpyridine with piperidine followed by cyclopropanecarboxylic acid. Another method involves the reaction of 6-chloro-3-pyridylpyridine with piperidine followed by cyclopropanecarboxylic acid. Both methods yield N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide as a white crystalline powder.

Scientific Research Applications

N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide has been extensively used in scientific research to study the molecular mechanisms underlying long-term memory formation and maintenance. The selective inhibition of PKMζ by N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide has been shown to impair the formation and maintenance of long-term memory in various animal models. N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide has also been used to investigate the role of PKMζ in synaptic plasticity and the regulation of dendritic spine morphology.

properties

IUPAC Name

N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c18-14(11-4-5-11)16-12-6-7-13(15-10-12)17-8-2-1-3-9-17/h6-7,10-11H,1-5,8-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTWBXIDUFXTBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide

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